2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide
Description
2-{4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group and a methyl group at positions 3 and 5, respectively. This oxazole moiety is linked via an amide bond to a phenyl ring, which is further connected to a 2H-tetrazole-5-carboxamide group. Tetrazoles, known for their metabolic stability and hydrogen-bonding capabilities, are often employed as bioisosteres for carboxylic acids, while 1,2-oxazoles are associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O3/c1-10-15(16(25-30-10)13-4-2-3-5-14(13)20)19(29)22-11-6-8-12(9-7-11)27-24-18(17(21)28)23-26-27/h2-9H,1H3,(H2,21,28)(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCNRKMZDUULOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Tetrazole Ring: This involves the cyclization of azide precursors under specific conditions to form the tetrazole ring.
Amidation: The final step involves the formation of the amide bond to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the amide bond can yield an amine.
Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.
Biological Research: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with Compound A, enabling a comparative analysis of their pharmacophores, substituent effects, and inferred biological properties.
2-(4-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}phenyl) Acetic Acid (Compound 15)
- Structural Differences :
- The 2-chlorophenyl group in Compound A is replaced with a 2-chloro-6-(trifluoromethyl)phenyl group.
- The tetrazole-carboxamide moiety is substituted with an acetic acid group.
- Implications :
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide
- Structural Differences :
- The phenyl-tetrazole-carboxamide in Compound A is replaced with a 2-(4-sulfamoylphenyl)ethyl group.
Methyl 4-(((3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate
- Structural Differences :
- The tetrazole-carboxamide is replaced with a methyl ester group.
- This derivative may act as a prodrug, unlike the directly bioactive carboxamide in Compound A .
(E)-(1-{4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Structural Differences: The tetrazole-carboxamide is replaced with a carboxylate group linked via an ethylideneamino spacer.
- The ethylideneamino spacer may sterically hinder target binding compared to the compact tetrazole-carboxamide .
Olmesartan Medoxomil and Valsartan (ARB Drugs)
- Structural Differences :
- Implications :
- Compound A’s oxazole may confer unique selectivity compared to ARBs, which primarily target angiotensin II receptors .
Biological Activity
The compound 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H17ClN4O2
- Molecular Weight : 385 Da
- LogP : 4.78
- Polar Surface Area : 81 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O2 |
| Molecular Weight | 385 Da |
| LogP | 4.78 |
| Polar Surface Area | 81 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the oxazole and tetrazole scaffolds. For instance, derivatives of isoxazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Isoxazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. For example, studies indicated that certain isoxazole compounds exhibited IC50 values in the micromolar range against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) .
-
Case Studies :
- A study demonstrated that a related compound exhibited higher cytotoxicity than doxorubicin against human leukemia cell lines, suggesting that modifications in the oxazole structure can enhance biological potency .
- Another study reported that specific isoxazole derivatives significantly inhibited TNF-alpha production in human blood cultures, indicating their potential as anti-inflammatory agents .
Immunomodulatory Effects
The immunomodulatory properties of oxazole derivatives have also been investigated. For example, certain compounds were found to inhibit humoral immune responses while promoting cellular immunity.
- In Vitro Studies : In vitro experiments showed that some derivatives could suppress the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), which is crucial for understanding their potential therapeutic applications in autoimmune diseases .
- In Vivo Studies : In vivo studies demonstrated that specific isoxazole derivatives could enhance T-cell maturation and increase antibody production in mouse models, indicating their role in modulating immune responses .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with oxazole derivatives. The compound's structural features may contribute to its ability to interact with bacterial enzymes or membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
